Fmoc-DL-Phe-OH
Overview
Description
Fmoc-DL-Phe-OH, also known as fluorenylmethyloxycarbonyl-DL-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-DL-Phe-OH can be synthesized through several methods. One common method involves the reaction of DL-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-Phe-OH undergoes several types of chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form various derivatives.
Reduction: The compound can be reduced to remove the fluorenylmethyloxycarbonyl group.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various protected and deprotected forms of phenylalanine, as well as derivatives with different functional groups attached .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-DL-Phe-OH is widely used in the synthesis of peptides. It serves as a protecting group for the amino group, allowing for the stepwise construction of peptide chains without unwanted side reactions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, providing insights into their function and structure .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Fmoc-DL-Phe-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of phenylalanine, preventing unwanted reactions during peptide bond formation. The protecting group can be removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phe-OH: This compound is similar to Fmoc-DL-Phe-OH but contains only the L-isomer of phenylalanine.
Fmoc-D-Phe-OH: This compound contains only the D-isomer of phenylalanine.
Fmoc-2-Me-Phe-OH: This compound is a methylated derivative of Fmoc-phenylalanine.
Uniqueness
This compound is unique in that it contains both the D- and L-isomers of phenylalanine, making it a racemic mixture. This can be advantageous in certain applications where the presence of both isomers is desired .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275949 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 100750-05-8 | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-3-phenyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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